5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c1-26-11-4-2-3-9(7-11)15-19-20-16(25-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVORDUZXGVAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 3-methylsulfanylphenyl group: This step involves the substitution of the oxadiazole ring with a 3-methylsulfanylphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Nitration and Chlorination: The benzamide core is nitrated and chlorinated to introduce the nitro and chloro substituents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by case studies and data tables.
Medicinal Chemistry
This compound has shown promise as a pharmaceutical agent due to its structural features that allow interaction with biological targets.
Case Study: Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound effectively inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group is believed to enhance its antibacterial efficacy by disrupting microbial DNA synthesis .
Material Science
Due to its unique chemical structure, this compound is being explored for applications in developing new materials, particularly in organic electronics and photonic devices. Its ability to form stable conjugated systems makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Data Table: Material Properties
| Property | Value |
|---|---|
| Conductivity | Moderate |
| Thermal Stability | High |
| Optical Absorption | UV-visible spectrum |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation. Preliminary studies suggest that it may inhibit specific enzymes in plant pathogens, thus providing a means to protect crops from disease without harming beneficial organisms .
Mechanism of Action
The mechanism of action of 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxadiazole ring and the methylsulfanylphenyl group contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Electron-donating groups on the oxadiazole ring improve bioactivity, but the nitro group in the target compound may limit this advantage .
- Substituent Position : Methylsulfanyl at the 3-position (vs. 2-) may enhance steric compatibility with enzyme active sites .
- Structural Flexibility : Bulkier substituents (e.g., dibutylsulfamoyl) reduce cytotoxicity but improve solubility, suggesting a trade-off in drug design .
Biological Activity
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group, an oxadiazole ring, and a chloro substituent, which contribute to its biological properties. The presence of the methylsulfanyl group may enhance its lipophilicity and interaction with biological membranes.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, nitro compounds are known to disrupt bacterial cell walls and interfere with nucleic acid synthesis. The specific activity of this compound against various bacteria needs further investigation but is expected to follow similar trends observed in other nitro derivatives .
2. Antitumor Activity
Nitro-containing compounds have been studied for their antitumor effects. The mechanism often involves the generation of reactive nitrogen species that induce apoptosis in cancer cells. Preliminary studies suggest that the structural characteristics of this compound may enhance its cytotoxicity against certain cancer cell lines .
3. Anti-inflammatory Effects
Compounds with nitro groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2. The potential of this compound to exert anti-inflammatory effects warrants further exploration through in vitro and in vivo studies .
Research Findings and Case Studies
Recent studies have highlighted the biological potential of similar compounds:
The proposed mechanisms for the biological activity of this compound include:
- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to the formation of ROS that damage cellular components.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammation and tumor progression.
- Disruption of Membrane Integrity : The lipophilic nature may allow it to integrate into bacterial membranes, disrupting their function.
Q & A
Q. Q1. What are the recommended synthetic routes for 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids using POCl₃ as a dehydrating agent (reflux at 90°C for 3–6 hours) .
Nitrobenzamide Coupling : Reacting the oxadiazole intermediate with 2-nitro-5-chlorobenzoyl chloride in pyridine or DMF under nitrogen atmosphere .
Methylsulfanylphenyl Functionalization : Introduce the 3-(methylsulfanyl)phenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring Pd catalysts and controlled temperatures (60–80°C) .
Optimization Tips :
- Use TLC or HPLC to monitor reaction progress.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Maximize yield by adjusting solvent polarity (e.g., DMSO for solubility) and reaction time .
Q. Q2. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methylsulfanyl (δ 2.5 ppm, singlet) .
- ¹³C NMR : Oxadiazole C=N (δ 160–165 ppm), nitrobenzamide carbonyl (δ 168 ppm) .
Advanced Research Questions
Q. Q3. What computational strategies can predict the biological activity of this compound against specific enzyme targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PFOR enzyme (key in anaerobic metabolism). Focus on the oxadiazole moiety’s electron-deficient nature for binding .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 5-chlorothiazole derivatives) to identify critical substituents (e.g., nitro group enhances electron-withdrawing effects) .
Q. Q4. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved in preclinical studies?
Methodological Answer:
- Dose-Response Assays : Test across concentrations (1–100 µM) in HEK-293 (normal) vs. MCF-7 (cancer) cell lines. Calculate selectivity index (SI = IC₅₀_normal / IC₅₀_cancer) .
- Mechanistic Studies :
- ROS Detection : Use DCFH-DA probe to measure oxidative stress in bacterial vs. mammalian cells .
- Apoptosis Assays : Perform Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Q. Q5. What analytical techniques are critical for studying degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in HCl (0.1 M, 40°C) or NaOH (0.1 M, 40°C) for 24 hours.
- Oxidative Stress : Treat with H₂O₂ (3% v/v) under UV light .
- Detection Methods :
Key Research Considerations
- Toxicity Screening : Prioritize Ames test for mutagenicity and hERG assay for cardiotoxicity .
- Regulatory Compliance : Adhere to FDA guidelines for non-clinical studies (e.g., ICH S7A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
